REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([O:8]C)=[CH:6][CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[C:3]=1[CH2:13][C:14](=[O:16])[CH3:15].[Cl-].[NH+]1C=CC=CC=1>Cl.C(OCC)(=O)C>[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([N+:10]([O-:12])=[O:11])[C:3]=1[CH2:13][C:14](=[O:16])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1OC)[N+](=O)[O-])CC(C)=O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 180° C. for 75 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtrate was washed with brine (2×)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1O)[N+](=O)[O-])CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |